N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-13-9-14(2)11-16(10-13)24-19(27)12-30-22-25-18-7-8-29-20(18)21(28)26(22)17-5-3-15(23)4-6-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDSGOVEQDMJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by case studies and relevant data.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the thieno[3,2-d]pyrimidine scaffold. The key steps include:
- Formation of Thieno[3,2-d]pyrimidine: The initial synthesis involves the cyclization of appropriate precursors to form the thieno-pyrimidine core.
- Thioacetamide Modification: The introduction of a thioacetamide group enhances the compound's biological properties.
- Final Acetylation: The final step involves acetylation to yield the target compound.
Antitumor Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. For instance:
- Cell Line Testing: The compound was tested against various cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated that it has comparable or superior activity to established chemotherapeutic agents .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several pathogens:
- In Vitro Studies: The disk diffusion method revealed that this compound demonstrated activity against Staphylococcus aureus and Candida albicans .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl rings significantly affect biological activity:
Case Studies
- Antitumor Efficacy in Animal Models: In vivo studies demonstrated a reduction in tumor size in xenograft models treated with the compound compared to controls.
- Mechanistic Studies: Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous thioacetamide derivatives. Below is a comparative analysis based on substituents, synthesis, and molecular properties (Table 1).
Structural Analysis
Core Heterocycle Variations: The target compound features a thieno[3,2-d]pyrimidinone core, similar to G1-4 and the difluorophenyl analog , while the cyclopenta-fused derivative () incorporates an additional fused cyclopentane ring, likely enhancing rigidity and altering binding kinetics . Compound 19 () uses a dihydropyrimidinone scaffold instead of thienopyrimidinone, which may reduce planarity and affect target selectivity .
Substituent Effects: Fluorine vs. Fluorine’s smaller size may also improve steric compatibility with hydrophobic enzyme pockets. Methyl vs.
Acetamide Linker :
- All compounds share a thioacetamide bridge, but the terminal aryl groups vary. The target compound’s 3,5-dimethylphenyl group contrasts with G1-4’s benzothiazole and Compound 19’s trifluoromethylbenzothiazole, which introduce bulkier, electron-deficient moieties .
Pharmacological Implications
While biological data for the target compound are absent in the provided evidence, structural analogs offer insights:
- Kinase Inhibition : Compound 19 () demonstrates CK1-specific inhibition, highlighting the therapeutic relevance of this scaffold . The target compound’s fluorophenyl and dimethylphenyl groups may similarly enhance kinase binding.
- Anticancer Potential: Thienopyrimidinones with fluorinated aryl groups (e.g., ) often exhibit cytotoxic effects, suggesting the target compound could be evaluated against colon cancer lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous thieno[3,2-d]pyrimidinone derivatives often involves refluxing intermediates in ethanol with sodium acetate as a base, followed by recrystallization from ethanol-dioxane mixtures to achieve high yields (e.g., 85% yield in a related synthesis) . Key variables include temperature control (e.g., 230°C for cyclization steps) and stoichiometric ratios of reactants. Optimization can employ Design of Experiments (DoE) to systematically vary parameters like solvent polarity, catalyst loading, and reaction time .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- 1H NMR : Look for diagnostic peaks such as aromatic protons (δ 7.28–7.82 ppm), NHCO signals (δ ~10.10 ppm), and methyl/methylene groups (δ 2.19–4.12 ppm). Broad singlet peaks (e.g., δ 12.50 ppm) may indicate hydrogen-bonded NH groups .
- Elemental Analysis : Compare experimental C, N, and S percentages to theoretical values (e.g., <0.1% deviation for reliable confirmation) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 344.21 for a related compound) .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
- Methodological Answer : Polar aprotic solvents like DMSO are typically used for stock solutions due to poor aqueous solubility. Stability testing under varying pH (e.g., 4–9) and temperatures (4°C to 37°C) is essential. For analogs, degradation is minimized at neutral pH and 4°C storage .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to target enzymes (e.g., kinases or proteases)?
- Methodological Answer : Use AutoDock4 with flexible sidechain adjustments in the receptor to account for induced-fit binding. Grid-based docking can map interaction hotspots, while covalent docking protocols are recommended for thiol-reactive moieties (e.g., the acetamide-thioether group). Validate predictions with experimental IC50 values from enzyme inhibition assays .
Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies.
- Statistical Analysis : Apply inferential statistics (e.g., ANOVA) to assess variability between replicates or assay platforms .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Core Modifications : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl) to enhance metabolic stability .
- Sidechain Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility without compromising target binding.
- In Silico Predictions : Use QSAR models to prioritize derivatives with favorable LogP (<3) and polar surface area (>60 Ų) for oral bioavailability .
Q. What advanced analytical techniques are suitable for characterizing degradation pathways under oxidative stress?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
